2-Styryl-1-((3-(trifluoromethyl)phenyl)sulfonyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1E)-2-Phenylethenyl]-1-[3-(trifluoromethyl)benzenesulfonyl]-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a phenylethenyl group, and a trifluoromethylbenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-phenylethenyl]-1-[3-(trifluoromethyl)benzenesulfonyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate reagents. The phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a styrene derivative with the benzodiazole core. The trifluoromethylbenzenesulfonyl group is then introduced through a sulfonylation reaction using trifluoromethylbenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1E)-2-Phenylethenyl]-1-[3-(trifluoromethyl)benzenesulfonyl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The nitro group in the benzodiazole ring can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(1E)-2-Phenylethenyl]-1-[3-(trifluoromethyl)benzenesulfonyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-[(1E)-2-phenylethenyl]-1-[3-(trifluoromethyl)benzenesulfonyl]-1H-1,3-benzodiazole involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethynyl-2’-[2-phenylethenyl]-1,1’-biphenyl: Shares the phenylethenyl group but lacks the trifluoromethylbenzenesulfonyl group.
1,4-Bis(phenylethynyl)benzene: Contains similar aromatic structures but differs in the functional groups attached.
Uniqueness
2-[(1E)-2-Phenylethenyl]-1-[3-(trifluoromethyl)benzenesulfonyl]-1H-1,3-benzodiazole is unique due to the presence of the trifluoromethylbenzenesulfonyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and resistance to metabolic degradation.
Eigenschaften
Molekularformel |
C22H15F3N2O2S |
---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
2-[(E)-2-phenylethenyl]-1-[3-(trifluoromethyl)phenyl]sulfonylbenzimidazole |
InChI |
InChI=1S/C22H15F3N2O2S/c23-22(24,25)17-9-6-10-18(15-17)30(28,29)27-20-12-5-4-11-19(20)26-21(27)14-13-16-7-2-1-3-8-16/h1-15H/b14-13+ |
InChI-Schlüssel |
JFFOVFJBVBHJBF-BUHFOSPRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.